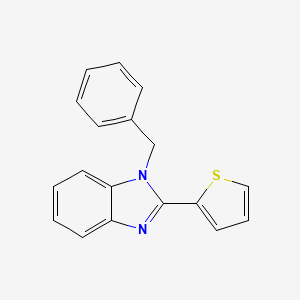

1-Benzyl-2-thiophen-2-ylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-Benzyl-2-thiophen-2-ylbenzimidazole, is an important research area in organic chemistry . A method for the synthesis of 1,2-disubstituted benzimidazoles involves the use of microwave irradiation and a molar ratio of N-phenyl-o-phenylenediamine:benzaldehyde (1:1). This method provides an efficient and environmentally friendly way to produce a variety of benzimidazoles .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, a PTSA-catalyzed selective synthesis method has been developed for 1,2-disubstituted benzimidazoles, demonstrating broad substrate adaptability .Applications De Recherche Scientifique

Pharmacological Applications

Benzimidazole derivatives, including BTBIM, play an extraordinarily significant role as therapeutic agents . They are used in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

Antitumor Agents

Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents . They have shown potential as EGFR and erbB2 inhibitors .

Proton Pump Inhibitors

Compounds like pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors . These are used to treat conditions caused by excessive production of stomach acid.

Antihelminthics

Benzimidazole derivatives like mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics . These are used to treat parasitic worm infestations.

Antiviral Agents

Benzimidazole derivatives have shown potential as antiviral agents. Enviradine, samatasvir, and maribavir are examples of such compounds .

Antihypertensive Agents

Compounds like candesartan and mibefradil are used as antihypertensive agents . These are used to treat high blood pressure.

Materials Science Applications

Supramolecular Assemblies

Benzimidazole and its derivatives have been used in the creation of supramolecular assemblies with interesting properties. These have a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Orientations Futures

Mécanisme D'action

Target of Action

1-Benzyl-2-thiophen-2-ylbenzimidazole, a benzimidazole derivative, is known to interact with various targets in the body. Benzimidazoles are known to be potent inhibitors of various enzymes . .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazoles are known to interact with various enzymes involved in a wide range of therapeutic uses .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles are known to exhibit a wide range of biological activities .

Action Environment

The stability and bioavailability of benzimidazole compounds are known to be excellent .

Propriétés

IUPAC Name |

1-benzyl-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRECDBQGFVCOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-thiophen-2-ylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate](/img/structure/B2444831.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)